molecular formula C4H7BrO2 B2901554 1-Bromo-1-methoxypropan-2-one CAS No. 38568-50-2

1-Bromo-1-methoxypropan-2-one

Cat. No. B2901554
CAS RN: 38568-50-2
M. Wt: 167.002
InChI Key: IWHDYUZUBHRPFK-UHFFFAOYSA-N
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Description

1-Bromo-1-methoxypropan-2-one is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is also known as BMK glycidate and is used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Masked Acetonyl Bromide Synthesis : The compound 3-bromo-2-(tetrahydropyran-2-yloxy)propene, related to 1-Bromo-1-methoxypropan-2-one, functions as a useful masked acetonyl bromide. This is significant in chemical synthesis as it enables complex molecule construction (Horning, Kavadias & Muchowski, 1970).

  • Olefin Cation Radical Formation : A study involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl revealed its role in generating olefin cation radicals under photolysis. These radicals are crucial in understanding reaction mechanisms in organic chemistry (Bales, Horner, Huang, Newcomb, Crich & Greenberg, 2001).

  • Skraup-Type Synthesis Application : 2,2,3-Tribromopropanal, a compound related to 1-Bromo-1-methoxypropan-2-one, is used in the Skraup-type synthesis of 3-Bromoquinolin-6-ols. This showcases its utility in creating complex heterocyclic compounds, important in pharmaceutical and material science (Lamberth et al., 2014).

  • Aziridine Ring Opening : 1-Arylmethyl-2-(bromomethyl)aziridines, when treated with sodium methoxide, yield 2-amino-1-aryloxy-3-methoxypropanes, demonstrating the compound's role in ring-opening reactions, a key process in organic synthesis (D’hooghe, Waterinckx, Vanlangendonck & Kimpe, 2006).

  • Nucleophilic Displacement and Coupling Reactions : Research on (E)- and (Z)-1,3-dibromo-2-methoxypropene, structurally related to 1-Bromo-1-methoxypropan-2-one, delved into its nucleophilic displacement reactions and palladium-catalyzed coupling reactions, important in creating complex molecules (Edvardsen, Benneche & Tius, 2000).

properties

IUPAC Name

1-bromo-1-methoxypropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(6)4(5)7-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHDYUZUBHRPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-methoxypropan-2-one

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